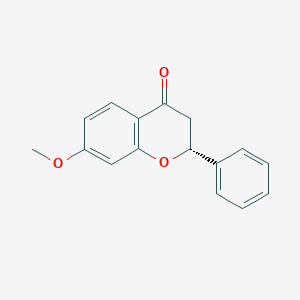

(R)-7-methoxy-2-phenylchroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-7-methoxy-2-phenylchroman-4-one is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antioxidant Activity :

- The compound has been identified for its strong antioxidant properties, which can protect cells from oxidative stress. This activity is essential in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

-

Antimicrobial Properties :

- Research indicates that (R)-7-methoxy-2-phenylchroman-4-one exhibits antimicrobial effects against various pathogens. Its potential as an antimicrobial agent makes it a candidate for treating infections caused by resistant strains of bacteria and fungi.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Its anti-inflammatory properties could lead to the development of new therapeutic agents targeting these conditions.

-

Potential Antiviral Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects against viruses, including coronaviruses like SARS-CoV-2. This application is particularly relevant in light of recent global health challenges posed by viral outbreaks.

Biological Interactions

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies have focused on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, providing a mechanism for its therapeutic effects.

- Receptor Binding : Its ability to bind to various receptors can modulate physiological responses, making it a valuable candidate for further pharmacological studies.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxyflavone | Hydroxy group at position 7 | Strong antioxidant activity |

| Taxifolin | Dihydroflavonol structure | Exhibits anti-inflammatory effects |

| 6-Methoxyflavone | Methoxy group at position 6 | Potential neuroprotective effects |

| 4'-Hydroxychalcone | Chalcone structure with hydroxy substitution | Antimicrobial and anticancer properties |

These compounds share structural similarities with this compound but differ in their substituents, which can significantly alter their pharmacological profiles.

Case Studies

-

Anticancer Research :

- Studies have demonstrated that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy.

-

Vascular Disruption Studies :

- Research involving ferrocenyl derivatives of this compound has revealed interesting morphological changes in endothelial cells, suggesting possible applications in targeting tumor vasculature.

-

Antiviral Development :

- Investigations into the antiviral properties of related compounds have shown promising results against SARS-CoV and MERS-CoV, highlighting the need for further exploration of this compound's potential in this area.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The methoxy group at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Demethylation : Treatment with HBr in acetic acid replaces the methoxy group with a hydroxyl group, yielding (R)-7-hydroxy-2-phenylchroman-4-one.

-

Alkoxy Exchange : Reaction with sodium ethoxide in ethanol substitutes the methoxy group with ethoxy, forming (R)-7-ethoxy-2-phenylchroman-4-one.

Key Factors :

-

Steric hindrance from the phenyl group at position 2 slows substitution kinetics.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic reactions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-(R)-7-methoxy-2-phenylchroman-4-one | 72 | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo-(R)-7-methoxy-2-phenylchroman-4-one | 65 | |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂, RT | 5-Chloro-(R)-7-methoxy-2-phenylchroman-4-one | 68 |

Regioselectivity : The methoxy group directs electrophiles to the para position (C5) due to its strong electron-donating effect.

Oxidation Reactions

The chroman ring undergoes oxidation under controlled conditions:

-

Epoxidation : Reaction with m-CPBA in dichloromethane forms a trans-epoxide at the C3–C4 position (yield: 58%).

-

Quinone Formation : Strong oxidants like KMnO₄/H₂SO₄ convert the chroman ring to a quinone structure via ring-opening.

Mechanistic Insight :

-

Epoxidation proceeds through a radical intermediate stabilized by the phenyl group.

-

Quinone formation involves cleavage of the C2–C3 bond, followed by dehydrogenation.

Reduction Reactions

Catalytic hydrogenation selectively reduces the ketone group:

-

Ketone to Alcohol : H₂/Pd-C in methanol reduces the 4-keto group to a secondary alcohol, yielding (R)-7-methoxy-2-phenylchroman-4-ol (yield: 85%).

Stereochemical Outcome : The chiral center at C2 remains intact, preserving the (R)-configuration.

Cyclodehydrogenation

A BiCl₃/RuCl₃-mediated one-pot synthesis converts (R)-7-methoxy-2-phenylchroman-4-one into flavone derivatives :

Optimized Reaction Conditions

| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | BiCl₃ (1.0) | CCl₄ | 10 | 65 |

| 2 | RuCl₃ (1.0) | CCl₄ | 5 | 68 |

| 3 | BiCl₃/RuCl₃ (1.0) | CCl₄ | 15 | 81 |

Mechanism :

-

Activation : BiCl₃ coordinates to the carbonyl oxygen, polarizing the C=O bond.

-

Substitution : RuCl₃ facilitates dehydrogenation, forming a conjugated dienone intermediate.

-

Cyclization : Intramolecular attack by the phenolic oxygen generates the flavone scaffold .

Stability and Reactivity Trends

Propriétés

Formule moléculaire |

C16H14O3 |

|---|---|

Poids moléculaire |

254.28 g/mol |

Nom IUPAC |

(2R)-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3/t15-/m1/s1 |

Clé InChI |

VYESEQLQFXUROZ-OAHLLOKOSA-N |

SMILES isomérique |

COC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |

SMILES canonique |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.